Ethyl 4-bromo-3-cyano-2-methoxybenzoate
Description
Ethyl 4-bromo-3-cyano-2-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the para-position (C4), a cyano group at the meta-position (C3), and a methoxy group at the ortho-position (C2) of the aromatic ring. This compound is of interest in organic synthesis due to its multifunctional substituents, which confer unique electronic and steric properties. The methoxy group enhances solubility in polar solvents and may influence regioselectivity in subsequent reactions.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)8(6-13)10(7)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWQLQYQMGUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3-cyano-2-methoxybenzoate typically involves the bromination of 3-cyano-2-methoxybenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a catalyst such as iron(III) bromide to facilitate the reaction. The esterification process is usually carried out in the presence of a strong acid like sulfuric acid to promote the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of substituted derivatives such as 4-azido-3-cyano-2-methoxybenzoate.
Reduction: Formation of 4-bromo-3-amino-2-methoxybenzoate.
Oxidation: Formation of 4-bromo-3-cyano-2-methoxybenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Ethyl 4-bromo-3-cyano-2-methoxybenzoate belongs to a family of substituted benzoate esters. Key comparisons include:
- However, nitro groups may complicate reduction pathways compared to cyano groups.
- Ethyl 4-chloro-3-cyano-2-methoxybenzoate: Substituting bromine with chlorine reduces steric bulk and alters reactivity in cross-coupling reactions. Chlorine’s lower atomic weight may also affect mass spectrometry (MS) fragmentation patterns.
- Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 14, ): This compound features a tetrafluoropropanolyloxy group and a bromophenyl substituent. While both compounds contain bromine, Compound 14’s fluorinated side chain enhances lipophilicity, as evidenced by its higher Rf value (0.51 in hexane:ethyl acetate 4:1) compared to typical benzoates with polar cyano groups .
Table 1: Substituent Effects on Key Properties
Spectroscopic and Chromatographic Behavior
- Mass Spectrometry: Compound 14 () exhibits a molecular ion peak at m/z 449 ([M⁺]), with prominent fragments at m/z 184 and 186, likely due to cleavage of the ester and fluorinated side chain . In contrast, this compound would display distinct fragmentation, such as loss of Br (∼80 Da) or CN (26 Da), aiding structural identification.
- Chromatography: The Rf value of Compound 14 (0.51) suggests moderate polarity, whereas the target compound’s cyano group may lower Rf due to increased polarity unless balanced by the bromine’s hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
